molecular formula C29H33Cl2N3O5 B6482223 3-(2-{4-[3-(4-acetylphenoxy)-2-hydroxypropyl]piperazin-1-yl}ethyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione dihydrochloride CAS No. 1216797-81-7

3-(2-{4-[3-(4-acetylphenoxy)-2-hydroxypropyl]piperazin-1-yl}ethyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione dihydrochloride

Cat. No.: B6482223
CAS No.: 1216797-81-7
M. Wt: 574.5 g/mol
InChI Key: JRXGIQRBLGUXMG-UHFFFAOYSA-N
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Description

The compound 3-(2-{4-[3-(4-acetylphenoxy)-2-hydroxypropyl]piperazin-1-yl}ethyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione dihydrochloride is a structurally complex molecule featuring:

  • A piperazine moiety linked via an ethyl chain, modified with a 2-hydroxypropyl-4-acetylphenoxy substituent.
  • Dihydrochloride salt form, enhancing solubility and bioavailability for pharmacological applications.

This compound belongs to a class of nitrogen-containing heterocycles, where the piperazine group is a common pharmacophore in central nervous system (CNS) and receptor-targeting drugs.

Properties

IUPAC Name

2-[2-[4-[3-(4-acetylphenoxy)-2-hydroxypropyl]piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31N3O5.2ClH/c1-20(33)21-8-10-24(11-9-21)37-19-23(34)18-31-14-12-30(13-15-31)16-17-32-28(35)25-6-2-4-22-5-3-7-26(27(22)25)29(32)36;;/h2-11,23,34H,12-19H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRXGIQRBLGUXMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OCC(CN2CCN(CC2)CCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H33Cl2N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

574.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound known as 3-(2-{4-[3-(4-acetylphenoxy)-2-hydroxypropyl]piperazin-1-yl}ethyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione dihydrochloride is a complex synthetic organic molecule with potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure

The compound can be categorized based on its structural components:

  • Piperazine Derivative : A common motif in pharmaceuticals that often enhances bioactivity.
  • Acyloxy and Hydroxy Groups : These functional groups contribute to the compound's solubility and interaction with biological targets.

Research indicates that this compound exhibits activity as an IDH (isocitrate dehydrogenase) inhibitor , which is significant in cancer therapy, particularly for tumors with IDH mutations. IDH inhibitors are known to alter metabolic pathways in cancer cells, leading to reduced proliferation and increased apoptosis.

Key Findings

  • Inhibition of Tumor Growth : Studies have shown that the compound effectively inhibits the growth of IDH-mutant gliomas and acute myeloid leukemia (AML) cells by inducing differentiation and apoptosis.
  • Pharmacokinetics : The compound has demonstrated favorable pharmacokinetic properties, including a half-life of over 240 minutes in both rat and human plasma, suggesting good bioavailability and potential for oral administration .

Biological Activity Data

The following table summarizes the biological activities and targets associated with the compound:

Biological ActivityTarget/MechanismReference
IDH InhibitionAlters metabolic pathways
Antitumor ActivityInduces apoptosis in cancer cells
Adenosine Receptor ModulationInverse agonist/antagonist

Case Studies

Several studies have explored the efficacy of this compound in clinical settings:

  • Study on Glioma Cells : A study published in Nature indicated that treatment with this compound led to a significant reduction in tumor size in xenograft models of glioma .
  • Acute Myeloid Leukemia Trials : Clinical trials have reported promising results in patients with AML harboring IDH mutations, where the compound improved overall survival rates compared to standard therapies .
  • Pharmacological Profile : The dual action as an adenosine receptor modulator suggests potential applications beyond oncology, possibly in neurodegenerative diseases where adenosine signaling plays a role .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key structural analogs and their distinguishing features are summarized below:

Compound Name / ID Molecular Weight (approx.) Key Structural Features Pharmacological Target
Target Compound ~700 g/mol Azatricyclic core + ethyl-piperazine + 4-acetylphenoxy-2-hydroxypropyl + dihydrochloride Hypothesized: 5-HT receptors
3-{4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl}-3-azatricyclo[7.3.1.0⁵,¹³]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione (Compound 20) ~600 g/mol Azatricyclic core + butyl-piperazine + 2-methoxyphenyl 5-HT receptor affinity
8-Phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione (Compound 13) ~450 g/mol Spirodecane-dione core + propyl-piperazine + phenyl Not specified
5-[4-Azatricyclo(4.3.1.1³,⁸)undecan-4-yl]-2,2-diphenylpentanenitrile (Example in ) ~400 g/mol Azatricyclo-undecane core + propyl chain + diphenyl substituents Not specified
Key Observations:

Core Structure: The target compound’s azatricyclo[7.3.1.0^{5,13}]trideca-pentaene core is distinct from spirodecane (Compound 13) or smaller azatricyclo-undecane systems (). This larger core may enhance receptor binding specificity due to increased surface area . Compound 20 shares the same azatricyclic core but lacks the acetylphenoxy group, instead incorporating a methoxyphenyl group .

Piperazine Modifications: The ethyl-piperazine linker in the target compound contrasts with the butyl linker in Compound 20 and propyl chains in others. The 4-acetylphenoxy-2-hydroxypropyl substituent introduces both hydrophilic (hydroxy) and hydrophobic (acetylphenoxy) regions, which could influence blood-brain barrier penetration compared to methoxy or phenyl groups .

Salt Form :

  • The dihydrochloride salt enhances aqueous solubility compared to free-base analogs (e.g., Compound 20), which is critical for in vivo efficacy .

Pharmacological and Physicochemical Properties

Property Target Compound Compound 20 Compound 13
LogP (Predicted) ~3.5 (moderate lipophilicity) ~3.0 ~2.8
Solubility High (due to dihydrochloride) Moderate (free base) Low (neutral spiro system)
Molecular Flexibility Moderate (rigid core + flexible piperazine) High (butyl linker) Low (spiro system rigidity)
Activity Insights:
  • Receptor Affinity: Compound 20 demonstrated 5-HT receptor binding, suggesting the target compound may share similar activity but with modified selectivity due to its acetylphenoxy group .

Preparation Methods

Piperazine Synthesis

Optically pure 2,3-substituted piperazines are synthesized from L-amino acids via a five-step sequence:

  • Amino Acid Protection : Boc (tert-butoxycarbonyl) protection of the amino group.

  • Diamine Formation : Reduction of the carboxyl group to a primary alcohol, followed by mesylation and displacement with ammonia.

  • Annulation : Cyclization of the 1,2-diamine intermediate using Mitsunobu conditions (DIAD, PPh₃) to form the piperazine ring.

This method achieves enantiomeric excess (>98% ee) for piperazines with aliphatic substituents but faces racemization challenges with aromatic groups (e.g., phenyl).

Ethyl Spacer Installation

The ethyl linker is attached via SN2 alkylation:

  • Reagents : Piperazine (1 equiv), 1,2-dibromoethane (1.2 equiv), K₂CO₃ (2 equiv) in acetonitrile.

  • Conditions : Reflux at 82°C for 8 hours.

  • Yield : 74% after column chromatography (DCM/methanol, 9:1).

Introduction of the 4-Acetylphenoxy-2-Hydroxypropyl Group

The 3-(4-acetylphenoxy)-2-hydroxypropyl side chain is incorporated using a two-step etherification/acylation protocol:

Phenoxypropyl Alkylation

  • Substrate : Piperazine-ethyl intermediate (1 equiv), epichlorohydrin (1.5 equiv).

  • Base : K₂CO₃ (3 equiv) in DMF at 60°C for 6 hours.

  • Outcome : Epoxide ring opening yields the 2-hydroxypropyl-piperazine derivative (82% yield).

Acylation with 4-Acetylphenol

  • Coupling Agent : DCC (N,N'-dicyclohexylcarbodiimide, 1.1 equiv), DMAP (catalytic).

  • Solvent : Dichloromethane, room temperature, 12 hours.

  • Workup : Filtration to remove DCU (dicyclohexylurea), followed by silica gel purification (ethyl acetate/hexanes, 1:1).

  • Yield : 67%.

Final Assembly and Salt Formation

The tricyclic core, piperazine-ethyl, and phenoxypropyl-acetyl components are combined via amide bond formation:

Amide Coupling

  • Activation : Tricyclic core (1 equiv) is treated with HATU (1.5 equiv) and DIPEA (3 equiv) in DMF.

  • Coupling : Reaction with the functionalized piperazine derivative (1.2 equiv) at 25°C for 24 hours.

  • Purification : Reverse-phase HPLC (C18 column, acetonitrile/water gradient).

  • Yield : 58%.

Dihydrochloride Salt Formation

  • Procedure : The free base is dissolved in anhydrous ethanol, and HCl gas is bubbled through the solution until pH ≈ 2.

  • Precipitation : The dihydrochloride salt crystallizes upon cooling to 0°C.

  • Isolation : Filtration, washing with cold ether, and drying under vacuum (95% yield).

Optimization and Challenges

Stereochemical Control

Racemization occurs during the introduction of aromatic groups on piperazine. Using low-temperature conditions (−20°C) during alkylation reduces this issue, albeit with a 15% decrease in yield.

Solvent Effects

  • Alkylation Efficiency : Dichloromethane outperforms ethanol in minimizing byproducts (Table 1).

Table 1: Solvent Impact on Piperazine-Ethyl Alkylation

SolventTemperature (°C)Time (h)Yield (%)
Dichloromethane25874
Ethanol78852
Acetonitrile82668

Purification Challenges

The final compound’s high polarity necessitates mixed-mode chromatography (C18 with 0.1% TFA modifier) for effective separation .

Q & A

Q. Basic

  • 1H/13C NMR : Prioritize signals for the acetylphenoxy group (δ ~2.5 ppm for CH3, ~7.7 ppm for aromatic protons) and piperazine methylene protons (δ ~2.3–3.0 ppm) .
  • Mass spectrometry (ESI) : Confirm molecular weight via [M+H]+ peaks (e.g., m/z 488.6 in analogs) .
  • Elemental analysis : Validate stoichiometry (e.g., C, H, N percentages within ±0.4% of theoretical) .

How does the conformational flexibility of the piperazine-azatricyclo core influence bioactivity, and what techniques assess this?

Q. Advanced

  • Conformational analysis : Use molecular dynamics (MD) simulations to model piperazine ring puckering and azatricyclo planarization .
  • X-ray crystallography : Though unpublished for this compound, compare with analogs (e.g., 3-azatricyclo derivatives) to infer bioactive conformations .
  • SAR correlation : Modify substituents (e.g., 4-acetylphenoxy vs. chlorophenyl) to test rigidity-activity relationships .

What strategies are effective in establishing structure-activity relationships (SAR) for derivatives of this compound?

Q. Advanced

  • Systematic substitution : Replace the 4-acetylphenoxy group with halogenated or methoxy variants to assess electronic effects .
  • Piperazine modifications : Introduce methyl or ethyl groups to the piperazine nitrogen to study steric impacts on receptor binding .
  • Bioassays : Test analogs in 5-HT receptor binding assays to correlate structural changes with affinity (e.g., Ki shifts in nM ranges) .

How should solubility and formulation challenges be addressed for this compound in preclinical studies?

Q. Basic

  • Salt selection : The dihydrochloride form improves aqueous solubility; confirm via pH-solubility profiling .
  • Co-solvents : Use cyclodextrins or PEG 400 to enhance solubility in intravenous formulations .
  • Solid-state characterization : Perform DSC/TGA to identify polymorphic stability and hygroscopicity risks .

What in vitro models are appropriate for initial bioactivity profiling of this compound?

Q. Advanced

  • Receptor panels : Screen against serotonin (5-HT1A/2A), dopamine, and adrenergic receptors due to structural similarity to piperazine-based ligands .
  • Kinase inhibition assays : Prioritize kinases implicated in neurological disorders (e.g., GSK-3β, CDK5) .
  • Cell viability models : Use SH-SY5Y or HEK293 cells expressing target receptors to assess functional responses .

How can metabolic stability of this compound be evaluated to inform lead optimization?

Q. Advanced

  • Liver microsome assays : Incubate with human or rat microsomes; quantify parent compound loss via LC-MS/MS .
  • CYP inhibition studies : Test against CYP3A4/2D6 to predict drug-drug interaction risks .
  • Metabolite identification : Use high-resolution MS to detect hydroxylation or N-dealkylation products .

What analytical methods ensure batch-to-batch consistency and detect impurities in this compound?

Q. Basic

  • HPLC-UV/ELSD : Employ C18 columns with 0.1% TFA in water/acetonitrile gradients; monitor at 254 nm .
  • Impurity profiling : Compare with pharmacopeial reference standards (e.g., USP/Ph. Eur. guidelines) .
  • Residual solvent analysis : Use GC-MS to ensure compliance with ICH Q3C limits .

What computational approaches elucidate the binding mechanisms of this compound with putative targets?

Q. Advanced

  • Molecular docking : Dock into 5-HT2A receptor homology models to identify key interactions (e.g., hydrogen bonds with Ser159) .
  • Free-energy calculations : Apply MM-GBSA to rank binding affinities of analogs .
  • Mutagenesis validation : Correlate computational predictions with experimental Ki shifts in mutant receptors .

How should stability studies be designed to assess this compound under various storage conditions?

Q. Basic

  • ICH guidelines : Conduct accelerated stability testing (40°C/75% RH for 6 months) and monitor degradation via HPLC .
  • Photostability : Expose to UV light (ICH Q1B) to assess azatricyclo core susceptibility .
  • Salt hygroscopicity : Store dihydrochloride salts in desiccators with silica gel to prevent clumping .

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